Pomalidomide-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide-d4 is the deuterium labeled Pomalidomide . Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It is an immunomodulatory agent with several mechanisms of action (both direct and indirect) thought to be involved in its anti-myeloma activity .

Synthesis Analysis

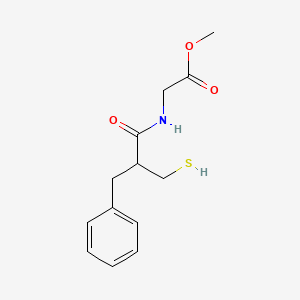

A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide, yielding 38–47% overall yield . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma .

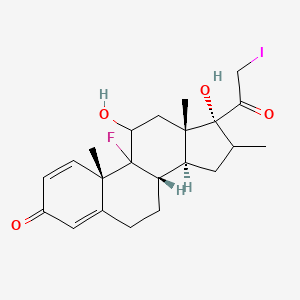

Molecular Structure Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . Pomalidomide Form I crystallizes in the space group P -1 with a = 7.04742 (9), b = 7.89103 (27), c = 11.3106 (6) Å, α = 73.2499 (13), β = 80.9198 (9), γ = 88.5969 (6)°, V = 594.618 (8) Å 3, and Z = 2 .

Chemical Reactions Analysis

Pomalidomide-d4, as a third-generation immunomodulatory agent, acts as molecular glue. It interacts with the E3 ligase cereblon and induces degradation of essential Ikaros transcription factors .

Physical And Chemical Properties Analysis

The physical and chemical properties of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

作用機序

Pomalidomide is an immunomodulatory agent with antineoplastic activity. It is shown to inhibit the proliferation and induce apoptosis of various tumor cells . Furthermore, pomalidomide enhances T cell and natural killer (NK) cell-mediated immunity and inhibits the production of pro-inflammatory cytokines, like TNF-alpha or IL-6, by monocytes .

Safety and Hazards

将来の方向性

Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens . It is being compared with different Pom based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pomalidomide-d4 involves the incorporation of four deuterium atoms into the Pomalidomide molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione", "Deuterated reagents" ], "Reaction": [ "The first step involves the protection of the amino group of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione using a suitable protecting group such as Boc or Fmoc.", "The protected amine is then reacted with deuterated reagents such as deuterated acetic anhydride or deuterated acetyl chloride to introduce deuterium atoms at the desired positions.", "The protecting group is then removed to expose the amino group.", "The resulting compound is then reacted with deuterated reagents to introduce additional deuterium atoms at the desired positions.", "The final step involves deprotection of any remaining protecting groups to obtain Pomalidomide-d4." ] } | |

CAS番号 |

1416575-78-4 |

製品名 |

Pomalidomide-d4 |

分子式 |

C₁₃H₇D₄N₃O₄ |

分子量 |

277.27 |

同義語 |

4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4; 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4; Actimid-d4; CC 4047-d4; IMiD 3-d4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)